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Compound of Interest

Compound Name: FHT-2344

Cat. No.: B12380974 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
FHT-2344 is a potent, selective, and ATP-competitive inhibitor of the SMARCA2 (BRM) and

SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin

remodeling complex. The BAF complex plays a crucial role in regulating gene expression by

altering chromatin structure, and its dysregulation is implicated in various cancers[1].

Measuring the inhibitory activity of compounds like FHT-2344 on these ATPases is essential for

drug discovery and development.

The ADP-Glo™ Kinase Assay is a versatile and robust luminescent platform ideal for this

purpose. It quantifies the amount of ADP produced during an enzymatic reaction, making it

suitable for monitoring the activity of virtually any ADP-generating enzyme, including ATPases

like SMARCA2 and SMARCA4[2][3]. This application note provides a detailed protocol for

utilizing the ADP-Glo™ assay to determine the potency of FHT-2344 against SMARCA2 and

SMARCA4.

Signaling Pathway of FHT-2344 Action
The BAF (SWI/SNF) chromatin remodeling complex utilizes the energy from ATP hydrolysis,

catalyzed by its SMARCA2/4 subunits, to reposition nucleosomes. This action modulates the

accessibility of DNA to transcription factors, thereby controlling gene expression[1]. In certain

cancers, such as uveal melanoma, the BAF complex maintains chromatin accessibility at key
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gene regulatory elements, allowing for the binding of master transcription factors like SOX10,

which drives oncogenesis[1][4].

FHT-2344 acts by directly inhibiting the ATPase activity of SMARCA2 and SMARCA4. This

inhibition prevents the BAF complex from remodeling chromatin, leading to a more compact

chromatin state at target gene loci. Consequently, transcription factor binding is reduced,

suppressing the expression of downstream target genes and inhibiting cancer cell

proliferation[1][4].
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Caption: Mechanism of FHT-2344 action on the BAF chromatin remodeling complex.

Principle of the ADP-Glo™ Assay
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The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced in

an enzymatic reaction.[5] The assay is performed in two sequential steps after the primary

enzyme reaction is complete.[6]

ATP Depletion: The ADP-Glo™ Reagent is added to terminate the ATPase reaction and,

crucially, to deplete any remaining, unconsumed ATP from the reaction mixture. This step

ensures that the subsequent luminescent signal is directly proportional to the ADP generated

by the target enzyme.

ADP Conversion and Detection: The Kinase Detection Reagent is added. This reagent

contains enzymes that convert the ADP produced in the first step back into ATP. This newly

synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a

stable luminescent signal that is proportional to the initial amount of ADP.[3][6]
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Start: Prepare Reaction Mix

Step 1: ATPase Reaction
SMARCA2/4 + DNA + ATP + FHT-2344

(Incubate)
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ADP + Unconsumed ATP

Step 2: Add ADP-Glo™ Reagent

Terminates Reaction
Depletes remaining ATP

Incubate ~40 min at RT

Step 3: Add Kinase Detection Reagent

Converts ADP to ATP
New ATP drives Luciferase reaction

Incubate ~30-60 min at RT

Measure Luminescence
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Caption: Experimental workflow of the two-step ADP-Glo™ assay.

Experimental Protocols
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Materials and Reagents
Recombinant human SMARCA2 or SMARCA4 enzyme

Substrate (e.g., Nucleosome or dsDNA)

FHT-2344 inhibitor (and FHT-5908 negative control, if available)[7]

ADP-Glo™ Kinase Assay Kit (Promega)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01%

Tween-20, 1 mM DTT)

ATP, Ultra-Pure

DMSO (for compound dilution)

White, opaque 96-well or 384-well assay plates

Luminometer

Reagent Preparation
FHT-2344 Stock: Prepare a 10 mM stock solution of FHT-2344 in DMSO. Store at -20°C in

small aliquots to avoid freeze-thaw cycles.[8]

Compound Dilution Plate: Prepare a serial dilution of FHT-2344 in DMSO. A common starting

point is a 10-point, 3-fold serial dilution.

Enzyme Working Solution: Dilute the SMARCA2 or SMARCA4 enzyme to the desired

working concentration in cold Assay Buffer. The optimal concentration should be determined

empirically to yield a robust signal in the linear range of the assay.

Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., DNA) and ATP in Assay

Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure

sensitivity to ATP-competitive inhibitors.
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ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent

according to the manufacturer's protocol.[9] Equilibrate both to room temperature before use.

Assay Procedure (384-well format)
Compound Addition: Add a small volume (e.g., 100 nL) of the serially diluted FHT-2344 or

DMSO (for 0% and 100% activity controls) to the appropriate wells of a white, opaque 384-

well plate.

Enzyme Addition: Add 5 µL of the SMARCA2/4 enzyme working solution to all wells.

Reaction Initiation: Initiate the ATPase reaction by adding 5 µL of the Substrate/ATP mix to

each well.

Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.

Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 10 µL

of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]

ATP Depletion Incubation: Mix the plate and incubate at room temperature for 40 minutes.[9]

Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to

ATP and initiate the luminescent reaction.

Luminescence Incubation: Mix the plate and incubate at room temperature for 30-60 minutes

to allow the luminescent signal to stabilize.[9]

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis
Calculate Percent Inhibition:

The "0% Inhibition" control wells (DMSO only) represent the maximum enzyme activity

(Max Signal).

The "100% Inhibition" control wells (high concentration of inhibitor or no enzyme)

represent the background signal (Min Signal).
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Calculate the percent inhibition for each FHT-2344 concentration using the following

formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max -

Signal_Min))

Determine IC₅₀ Value:

Plot the Percent Inhibition against the logarithm of the FHT-2344 concentration.

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the

IC₅₀ value, which is the concentration of FHT-2344 that produces 50% inhibition of

enzyme activity.

Data Presentation
Table 1: Biochemical Potency and Selectivity of FHT-
2344
This table summarizes the inhibitory potency (IC₅₀) of FHT-2344 against its primary targets,

SMARCA2 and SMARCA4, as determined by the ADP-Glo™ assay. The selectivity is

highlighted by comparing its activity against the related ATPase, CHD4.

Target Enzyme
FHT-2344 IC₅₀
(nM)

Negative
Control FHT-
5908 IC₅₀ (µM)

Selectivity vs.
CHD4

Reference

SMARCA2

(BRM)
13.8 >10 >14,000-fold [7][10]

SMARCA4

(BRG1)
26.1 3.99 >7,600-fold [7][10]

CHD4 >200,000 N/A - [4][11]

Table 2: Representative Dose-Response Data
(Hypothetical)
This table shows example data from an experiment measuring SMARCA4 inhibition by FHT-
2344. RLU stands for Relative Luminescence Units.
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FHT-2344 (nM) RLU (Signal) % Inhibition

0 (Max Signal) 850,000 0.0%

1.0 795,000 6.8%

3.0 710,000 17.1%

10.0 580,000 32.9%

30.0 445,000 50.0%

100.0 210,000 78.0%

300.0 115,000 90.2%

1000.0 85,000 94.1%

No Enzyme (Min Signal) 30,000 100.0%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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